![molecular formula C10H16NO6- B12361372 Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester is a chemical compound with the molecular formula C10H17NO6. It is a derivative of propanedioic acid, commonly known as malonic acid, and is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Esterification: The protected amino acid is then esterified using ethanol and a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid group into an ethyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps remain similar to the laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. Automation and process control systems are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide bond formation.
Major Products
Hydrolysis: Yields propanedioic acid and ethanol.
Deprotection: Yields the free amino acid.
Substitution: Yields various amides or peptides depending on the reactants used.
科学研究应用
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester depends on its specific application. In general, the compound can act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino acid. The released amino acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of metabolic processes.
相似化合物的比较
Similar Compounds
- **Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-methyl ester
- **Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester
- **Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-ethyl ester
Uniqueness
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis. Additionally, the ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability in various applications.
属性
分子式 |
C10H16NO6- |
|---|---|
分子量 |
246.24 g/mol |
IUPAC 名称 |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/p-1 |
InChI 键 |
JLNKUZUBBRTYOA-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
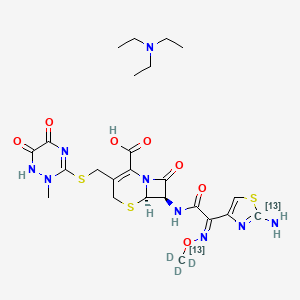
![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)
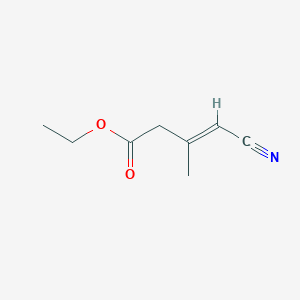

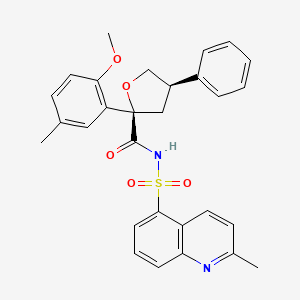

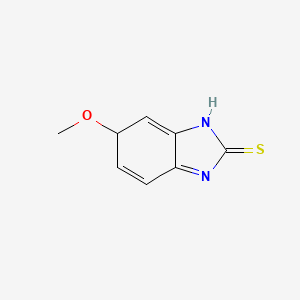
![2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12361330.png)

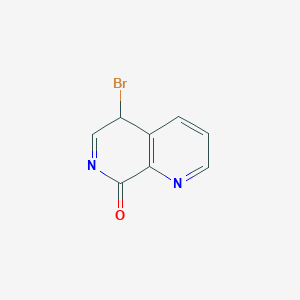
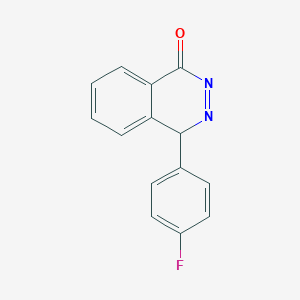
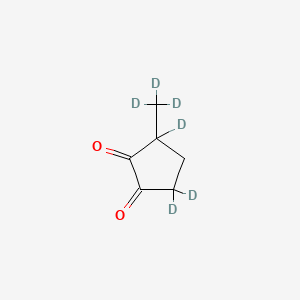
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
